N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chloro-substituted imidazo[1,2-a]pyridine core, and a dimethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The imidazo[1,2-a]pyridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzodioxole: The chlorinated imidazo[1,2-a]pyridine is coupled with a benzodioxole derivative through a nucleophilic substitution reaction.
Introduction of the Dimethylamino Group: Finally, the dimethylamino group is introduced via a nucleophilic aromatic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the imidazo[1,2-a]pyridine core can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers, dyes, and electronic components, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or DNA intercalation, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with keto-enol tautomerism.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness
N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique electronic properties and potential bioactivity distinguish it from simpler compounds like ethyl acetoacetate and acetylacetone.
Properties
Molecular Formula |
C22H19ClN4O2 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H19ClN4O2/c1-26(2)17-7-3-14(4-8-17)21-22(27-12-15(23)5-10-20(27)25-21)24-16-6-9-18-19(11-16)29-13-28-18/h3-12,24H,13H2,1-2H3 |
InChI Key |
PIBTUZGGSQQERJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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